molecular formula C10H11BrO B8402584 1-Allyloxy-3-bromomethyl-benzene

1-Allyloxy-3-bromomethyl-benzene

Cat. No.: B8402584
M. Wt: 227.10 g/mol
InChI Key: AMSBGWKLDGSPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyloxy-3-bromomethyl-benzene (CAS 69411-94-5) is a high-purity organic compound with a molecular formula of C10H11BrO and a molecular weight of 227.101 g/mol . This molecule features two key functional groups: a benzyl bromide and an allyl ether, making it a versatile bifunctional intermediate in chemical synthesis and drug discovery. The bromomethyl group is a highly reactive handle for nucleophilic substitution reactions, such as alkylations, while the allyloxy group can participate in further transformations like Claisen rearrangements or serve as a protective group that can be later removed . This dual functionality allows researchers to use this compound as a critical building block for constructing more complex molecular architectures, particularly in the development of pharmaceutical intermediates and fine chemicals. In the context of modern medicinal chemistry, where there is a push to "escape flatland" by incorporating three-dimensional, saturated (C(sp3)-rich) bioisosteres to improve the solubility and metabolic stability of drug candidates, versatile intermediates like this compound are essential . It provides a foundational aromatic scaffold that can be further functionalized or used to generate non-classical ring systems. This product is guaranteed to have a minimum purity of 98% and is available for bulk and custom manufacturing. It is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(bromomethyl)-3-prop-2-enoxybenzene

InChI

InChI=1S/C10H11BrO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7H,1,6,8H2

InChI Key

AMSBGWKLDGSPQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Key Groups Reactivity Highlights Applications
This compound C₁₀H₁₁BrO -O-CH₂-CH₂-CH₂, -CH₂Br Nucleophilic substitution (CH₂Br), Claisen rearrangement (allyloxy) Pharmaceuticals, fluorescent pigments
1-(Allyloxy)-4-bromobenzene C₉H₉BrO -O-CH₂-CH₂-CH₂, -Br Suzuki coupling, electrophilic substitution Cross-coupling intermediates
1,4-Bis(3-chloropropoxy)benzene C₁₂H₁₆Cl₂O₂ -O-(CH₂)₃Cl (×2) SN2 reactions (Cl) Crystallography studies
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O -OCF₃, -Br Electrophilic substitution (deactivated ring) Agrochemicals, fluoropolymers

Q & A

Q. What are the standard synthetic routes for preparing 1-Allyloxy-3-bromomethyl-benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Williamson ether synthesis , where an allyloxy group is introduced to a bromomethyl-substituted benzene precursor. For example, reacting 3-bromomethylphenol with allyl bromide in the presence of a base like K₂CO₃ in acetone at 50–60°C for 24 hours achieves the desired product. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) yields ~97% purity . Alternative bromomethylation methods include using N,N’-dibromo-5,5-dimethylhydantoin in acidic media for halogenation of methyl groups .
  • Key Parameters :
Reaction ComponentConditions/ReagentsYield
Allyl bromideK₂CO₃, acetone, 50°C97%
BromomethylationAcidic NBS reagent85–90%

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

  • Methodological Answer : 1H/13C NMR is critical for confirming the allyloxy (-OCH₂CH=CH₂) and bromomethyl (-CH₂Br) substituents. For example:
  • 1H NMR : Allyl protons appear as doublets at δ 5.2–5.4 ppm (CH₂=CH₂) and a multiplet at δ 4.6 ppm (OCH₂). The bromomethyl group shows a singlet at δ 4.3 ppm (CH₂Br) .
  • 13C NMR : The allyl carbons resonate at δ 115–120 ppm (CH₂=CH₂), while the bromomethyl carbon appears at δ 30–35 ppm .
    Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 240 (C₁₀H₁₁BrO⁺), with fragmentation patterns indicating loss of Br (Δ m/z 79) .

Advanced Research Questions

Q. What reaction pathways dominate in this compound, and how do electronic effects influence its reactivity?

  • Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN2) with reagents like NaOMe or amines, yielding methoxy or amino derivatives. The allyloxy group participates in oxidation (e.g., KMnO₄ to form carboxylic acids) or Claisen rearrangements under thermal conditions (150–200°C) to generate ortho-substituted phenols .
  • Electronic Effects : The electron-withdrawing bromine atom activates the methyl group for substitution, while the allyloxy group’s electron-donating nature directs electrophilic attacks to the para position .
  • Case Study : Cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ and aryl boronic acids at 80°C in THF/H₂O yield biaryl derivatives with >85% efficiency .

Q. How can computational chemistry (e.g., DFT) guide the optimization of synthetic routes for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for substitution reactions, identifying steric hindrance at the bromomethyl site. Retrosynthetic tools (e.g., Pistachio or Reaxys models) propose feasible routes, such as brominating 3-allyloxytoluene or coupling pre-functionalized fragments .
  • Example : DFT analysis of the Claisen rearrangement pathway reveals a kinetic barrier of ~25 kcal/mol, aligning with experimental thermal activation requirements .

Q. What contradictions exist in literature regarding the stability or reactivity of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in reported yields for Suzuki couplings (70–95%) may arise from solvent polarity (THF vs. DMF) or catalyst loading (1–5 mol% Pd). Systematic studies using controlled variables (temperature, base, ligand) are recommended. Conflicting data on bromomethyl group stability under acidic conditions require pH-dependent kinetic studies .
  • Resolution Strategy :
Variable TestedOptimal ConditionOutcome
Catalyst Loading3 mol% Pd(PPh₃)₄92% yield
SolventTHF/H₂O (3:1)88% yield

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